molecular formula C34H46BNO6 B8665010 tert-Butyl (3R,5R,6S)-3-allyl-2-oxo-5,6-diphenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)morpholine-4-carboxylate

tert-Butyl (3R,5R,6S)-3-allyl-2-oxo-5,6-diphenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)morpholine-4-carboxylate

Cat. No.: B8665010
M. Wt: 575.5 g/mol
InChI Key: GYECWBYFDHDBPS-NRLRRCJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (3R,5R,6S)-3-allyl-2-oxo-5,6-diphenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)morpholine-4-carboxylate is a complex organic compound with a unique structure that includes a morpholine ring, phenyl groups, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3R,5R,6S)-3-allyl-2-oxo-5,6-diphenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)morpholine-4-carboxylate typically involves multiple steps, including the formation of the morpholine ring, introduction of the allyl and phenyl groups, and incorporation of the dioxaborolane moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R,5R,6S)-3-allyl-2-oxo-5,6-diphenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the phenyl or allyl moieties .

Scientific Research Applications

tert-Butyl (3R,5R,6S)-3-allyl-2-oxo-5,6-diphenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)morpholine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (3R,5R,6S)-3-allyl-2-oxo-5,6-diphenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and influencing biochemical pathways. The dioxaborolane moiety, in particular, may play a role in binding to active sites or facilitating catalytic reactions .

Properties

Molecular Formula

C34H46BNO6

Molecular Weight

575.5 g/mol

IUPAC Name

tert-butyl (3R,5R,6S)-2-oxo-5,6-diphenyl-3-prop-2-enyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]morpholine-4-carboxylate

InChI

InChI=1S/C34H46BNO6/c1-9-22-34(23-16-17-24-35-41-32(5,6)33(7,8)42-35)29(37)39-28(26-20-14-11-15-21-26)27(25-18-12-10-13-19-25)36(34)30(38)40-31(2,3)4/h9-15,18-21,27-28H,1,16-17,22-24H2,2-8H3/t27-,28+,34+/m1/s1

InChI Key

GYECWBYFDHDBPS-NRLRRCJSSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)CCCC[C@]2(C(=O)O[C@H]([C@H](N2C(=O)OC(C)(C)C)C3=CC=CC=C3)C4=CC=CC=C4)CC=C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCCC2(C(=O)OC(C(N2C(=O)OC(C)(C)C)C3=CC=CC=C3)C4=CC=CC=C4)CC=C

Origin of Product

United States

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